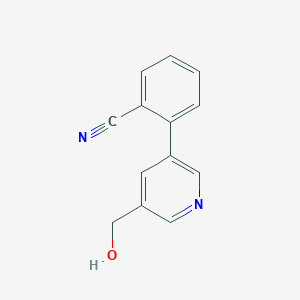
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is an organic compound with the molecular formula C13H10N2O It is a heterocyclic aromatic compound that contains both a pyridine ring and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-cyanopyridine with formaldehyde in the presence of a base to form the hydroxymethyl derivative. This reaction typically requires mild conditions and can be carried out at room temperature.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-(hydroxymethyl)pyridine is coupled with a bromobenzonitrile in the presence of a palladium catalyst. This method allows for the formation of the desired product with high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact and improve process efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of 2-(5-(carboxymethyl)pyridin-3-yl)benzonitrile.
Reduction: Formation of 2-(5-(aminomethyl)pyridin-3-yl)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The hydroxymethyl and nitrile groups can interact with various molecular targets, leading to changes in biological activity. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile
- 2-(5-(Hydroxymethyl)pyridin-4-yl)benzonitrile
- 2-(5-(Hydroxymethyl)pyridin-3-yl)benzamide
Uniqueness
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is unique due to the specific positioning of the hydroxymethyl group on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .
Propiedades
Número CAS |
1346691-53-9 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-[5-(hydroxymethyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-8,16H,9H2 |
Clave InChI |
FIECQRFDEBBALP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


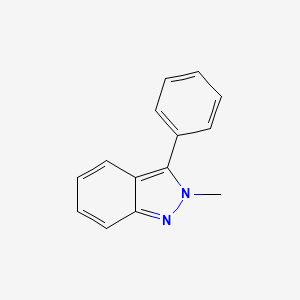



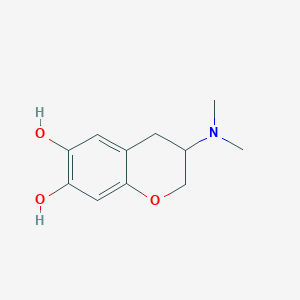
![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
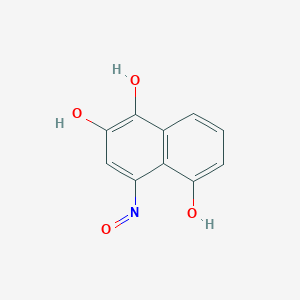
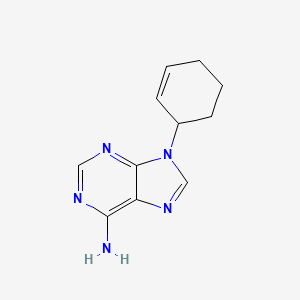

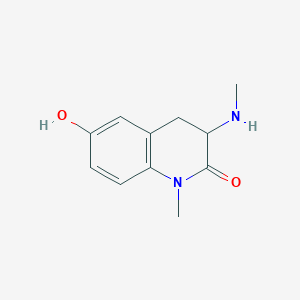


![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)
